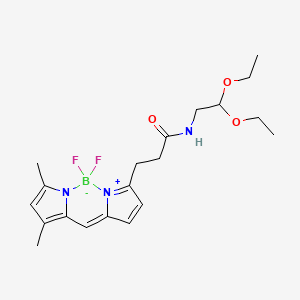

BODIPY-aminoacetaldehyde diethyl acetal

Beschreibung

Eigenschaften

IUPAC Name |

N-(2,2-diethoxyethyl)-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28BF2N3O3/c1-5-28-20(29-6-2)13-24-19(27)10-9-16-7-8-17-12-18-14(3)11-15(4)25(18)21(22,23)26(16)17/h7-8,11-12,20H,5-6,9-10,13H2,1-4H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPURSCMUYRRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC(OCC)OCC)C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28BF2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BODIPY-aminoacetaldehyde diethyl acetal is synthesized through a series of chemical reactions. The compound is typically prepared by reacting BODIPY with aminoacetaldehyde diethyl acetal under specific conditions . The reaction involves the use of acidic conditions to convert this compound to BODIPY-aminoacetaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and stability of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

BODIPY-aminoacetaldehyde diethyl acetal undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form BODIPY aminoacetate.

Reduction: Reduction reactions can convert BODIPY-aminoacetaldehyde to other derivatives.

Substitution: Substitution reactions can occur, leading to the formation of various BODIPY derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids for conversion to BODIPY-aminoacetaldehyde, and other chemical agents for oxidation and reduction reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include BODIPY aminoacetate and other BODIPY derivatives, which are used in various scientific applications .

Wissenschaftliche Forschungsanwendungen

Identification of ALDH-Expressing Cells

One of the primary applications of BAAA-DA is in the identification and isolation of ALDH-expressing cells. ALDH activity is a hallmark of stem cells and cancer stem cells, making it a target for cancer research and regenerative medicine. The conversion of BAAA-DA to BAAA allows researchers to label cells based on their ALDH activity. For instance, studies have shown that high levels of ALDH activity are associated with specific populations of human hematopoietic progenitor cells .

Flow Cytometry and Cell Sorting

BAAA has been effectively utilized in flow cytometry to sort cancer stem cells. By staining cells with BAAA, researchers can distinguish between populations based on fluorescence intensity, enabling the isolation of cells with high ALDH activity. This method has been applied in various studies involving human breast tissue and hematopoietic progenitors, demonstrating its utility in both basic research and clinical applications .

Drug Resistance Studies

The role of ALDH in drug metabolism and resistance has been a focal point in cancer research. BAAA has been employed to investigate how different ALDH isoforms contribute to drug resistance mechanisms in cancer cells. By analyzing ALDH activity using BAAA, researchers can gain insights into the metabolic pathways that affect cell survival under therapeutic stress .

Case Studies

Wirkmechanismus

Der Wirkungsmechanismus von BODIPY-Aminoacetaldehyd-Diethylacetal beinhaltet seine Umwandlung unter sauren Bedingungen zu BODIPY-Aminoacetaldehyd, das dann intrazellulär durch ALDH zu BODIPY-Aminoacetat umgewandelt wird . BODIPY-Aminoacetat wird von Zellen zurückgehalten und kann zur Identifizierung von Zellen mit hoher ALDH-Aktivität verwendet werden . Die Verbindung interagiert auch mit der Effluxpumpe P-Glykoprotein, und ihr Efflux kann durch gemeinsame Anwendung mit einem P-Glykoprotein-Inhibitor wie Verapamil gehemmt werden .

Vergleich Mit ähnlichen Verbindungen

Key Findings:

Spectral Advantages :

- BAAA-DA’s green fluorescence (488/512 nm) overlaps with autofluorescence in biological samples, limiting sensitivity in complex tissues. In contrast, AldeRed 588-A (588/599 nm) and 659-A (659/671 nm) enable multiplex imaging and deeper tissue penetration due to reduced scattering .

- AldeRed 659-A’s near-infrared emission is optimal for in vivo studies .

Cell Retention and Efflux: BAA (the product of BAAA-DA) is effluxed by P-gp, necessitating inhibitors like verapamil .

Synthetic Yield and Purity :

- BAAA-DA is synthesized in quantitative yield , while AldeRed 588-A and 659-A show 75% and 70% yields, respectively . All compounds are ≥95% pure post-purification .

Structural Analogues

Dansyl-aminoacetaldehyde (DAAA)

AldeRed Series

- AldeRed 493-A, 588-A, 659-A : Red-shifted variants synthesized by conjugating AAA-DA to styryl-pyridinium or long-wavelength BODIPY dyes (e.g., BODIPY 576/589 and 650/665) .

- Advantages Over BAAA-DA :

Practical Considerations

Biologische Aktivität

BODIPY-aminoacetaldehyde diethyl acetal (BAAA-DA) is a fluorescent compound that serves as a stable precursor to BODIPY-aminoacetaldehyde (BAAA), which is recognized for its biological activity as a substrate for aldehyde dehydrogenase (ALDH). This compound has garnered attention in the field of chemical biology due to its ability to penetrate cell membranes and its utility in identifying and isolating cells with high ALDH activity.

- Chemical Formula : CHBFNO

- Molecular Weight : 397.36 g/mol

- CAS Number : 247069-94-9

BAAA-DA is converted to BAAA under acidic conditions. Once inside the cell, BAAA is metabolized by ALDH into BODIPY aminoacetate (BAA), which is retained within the cell due to its negative charge. This conversion allows for the quantification of ALDH activity through fluorescence, providing a powerful tool for studying cellular processes.

Applications in Research

-

Cell Identification and Isolation :

- BAAA has been utilized to isolate human hematopoietic progenitor cells, which exhibit high ALDH activity. This is particularly significant in cancer research, where ALDH serves as a marker for cancer stem cells .

- Flow cytometry techniques have been employed using BAAA to sort cancer stem cells based on their fluorescence intensity, correlating with ALDH expression levels.

- Detection of Aldehyde-Related Biology :

- Fluorescence Imaging :

Case Study 1: Isolation of Hematopoietic Stem Cells

In a study conducted by Storms et al., BAAA was used to fractionate umbilical cord blood mononuclear cells based on ALDH activity. The researchers demonstrated that combining BAAA with P-glycoprotein inhibitors significantly improved the isolation efficiency of primitive hematopoietic stem cells .

Case Study 2: Fluorescence-Based Detection in Breast Tissue

A study explored the application of BAAA in identifying ALDH-expressing cells in human breast tissue. The results indicated that fluorescence intensity correlated with ALDH activity, providing insights into the role of ALDH in breast cancer biology .

Research Findings

Q & A

Q. Methodological Consideration :

- Use verapamil (a P-glycoprotein inhibitor) to block BAA efflux and improve signal retention .

- Validate specificity with ALDH inhibitors (e.g., diethylaminobenzaldehyde) to confirm fluorescence reduction .

Basic: What are the standard protocols for storing and handling BAAA-DA to ensure stability?

BAAA-DA is light-sensitive and prone to degradation. Store lyophilized powder at -20°C in airtight, light-proof containers . Reconstitute in anhydrous DMSO or THF to prevent premature hydrolysis. Avoid repeated freeze-thaw cycles .

Q. Key Steps :

- Use inert gas (e.g., argon) to purge storage vials and minimize oxidation.

- Confirm solubility in target solvents (e.g., THF for synthesis; aqueous buffers for cell assays) .

Advanced: How can researchers optimize the acidic conversion of BAAA-DA to BAAA in vitro?

The conversion efficiency depends on pH, temperature, and reaction time . In synthetic protocols (e.g., THF-based reactions), maintain pH <3.0 using dilute HCl and incubate at 37°C for 30–60 minutes . For cellular assays, lysosomal acidity (pH ~4.5) naturally triggers hydrolysis, but pre-treating cells with lysosome inhibitors (e.g., chloroquine) can validate compartment-specific activation .

Q. Validation :

- Monitor reaction progress via TLC or HPLC to quantify BAAA yield .

- Use fluorescence microscopy to confirm intracellular conversion in live cells .

Advanced: How should researchers address data discrepancies caused by P-glycoprotein (P-gp) efflux in BAAA-DA assays?

P-gp efflux pumps expel BAA, leading to underestimated ALDH activity. Co-incubate with P-gp inhibitors (e.g., verapamil at 50–100 µM) during BAAA-DA treatment. Include a control group without inhibitors to quantify efflux effects .

Q. Experimental Design :

- Compare fluorescence intensity in inhibitor-treated vs. untreated cells.

- Use P-gp-overexpressing cell lines (e.g., MDR1-transfected HEK293) as positive controls .

Basic: How does BAAA-DA compare to other ALDH substrates (e.g., Aldefluor) in specificity and sensitivity?

BAAA-DA offers higher photostability than Aldefluor due to BODIPY’s resistance to environmental quenching. However, Aldefluor has broader validation in clinical samples. BAAA-DA’s excitation at 488 nm (compatible with standard flow cytometers) and lower cytotoxicity make it suitable for long-term live-cell imaging .

Q. Validation Protocol :

- Parallel staining with Aldefluor and BAAA-DA in the same cell population.

- Quantify overlap in ALDH+ populations using fluorescence-activated cell sorting (FACS) .

Advanced: What controls are essential when using BAAA-DA in flow cytometry-based ALDH activity assays?

- Negative Control : Treat cells with ALDH inhibitors (e.g., 50 µM DEAB) to establish baseline fluorescence .

- Efflux Control : Include verapamil to distinguish P-gp-mediated signal loss .

- Autofluorescence Control : Use unstained cells to account for background signal.

- Gating Control : Validate gates using cells with known ALDH activity (e.g., hematopoietic stem cells) .

Advanced: How can synthesis protocols for BAAA-DA be scaled up while maintaining purity?

The patented synthesis involves reacting BODIPY FL SE with aminoacetaldehyde diethyl acetal in dry THF under inert atmosphere. Key steps:

Use stoichiometric excess of aminoacetaldehyde diethyl acetal (1.5:1 molar ratio) to drive reaction completion.

Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) to remove unreacted dye .

Q. Quality Control :

- Confirm product purity via ¹H NMR (characteristic peaks at δ 1.2 ppm for ethyl groups) .

- Measure fluorescence quantum yield (>0.8) to ensure functional integrity .

Basic: What are the limitations of BAAA-DA in ALDH activity assays?

- pH Dependency : Hydrolysis efficiency varies with intracellular acidity, which may differ across cell types.

- Efflux Artifacts : Requires co-treatment with P-gp inhibitors in multidrug-resistant cells.

- Temporal Resolution : Fluorescence signal plateaus after 1–2 hours, limiting real-time kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.